1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 13141-91-8
VCID: VC16030210
InChI: InChI=1S/C15H15ClN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
SMILES:
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea

CAS No.: 13141-91-8

Cat. No.: VC16030210

Molecular Formula: C15H15ClN2O2

Molecular Weight: 290.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea - 13141-91-8

Specification

CAS No. 13141-91-8
Molecular Formula C15H15ClN2O2
Molecular Weight 290.74 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea
Standard InChI InChI=1S/C15H15ClN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
Standard InChI Key BTMHSPLQVDKVFU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea has the molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of 290.74 g/mol. Its IUPAC name, 1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea, reflects the positions of its functional groups. Key identifiers include:

PropertyValue
CAS Number13141-91-8
PubChem CID295273
DSSTox Substance IDDTXSID40304175
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl
InChIKeyBTMHSPLQVDKVFU-UHFFFAOYSA-N

The compound’s planar urea backbone facilitates hydrogen bonding, while the chlorophenyl and ethoxyphenyl groups introduce steric and electronic diversity . X-ray crystallography of analogous urea derivatives (e.g., 1-(2-chlorophenyl)-3-(p-tolyl)urea) reveals intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, suggesting similar packing behavior for this compound .

Synthesis and Manufacturing

Synthetic Routes

Although no explicit synthesis protocol for 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is documented, urea derivatives are typically synthesized via:

  • Isocyanate-Amine Coupling: Reaction of 2-chlorophenyl isocyanate with 4-ethoxyaniline.

  • Condensation Reactions: Using urea, carbonyl sources, and aryl amines under acidic or basic conditions .

A green chemistry approach, such as the Biginelli condensation adapted for urea derivatives, could employ catalysts like dicalcium phosphate dihydrate (DCPD) in ethanol reflux . This method minimizes waste and improves yields for structurally related dihydropyrimidinones, suggesting potential applicability to this compound.

Purification and Characterization

Crude products are typically recrystallized from methanol or ethanol. Analytical techniques include:

  • NMR Spectroscopy: To confirm substituent positions via aromatic proton splitting patterns.

  • Mass Spectrometry: For molecular weight verification (expected m/z: 290.74).

Physicochemical Properties

Stability and Solubility

While experimental data are scarce, the compound’s logP (calculated: ~3.1) suggests moderate lipophilicity, favoring solubility in organic solvents like ethanol or DMSO. The ethoxy group enhances solubility compared to non-polar analogs.

Thermal Properties

Analogous urea derivatives exhibit melting points between 150–200°C, influenced by hydrogen bonding and aromatic stacking . Differential scanning calorimetry (DSC) would provide precise decomposition temperatures.

Pharmacological and Biological Activities

Mechanism of Action

Urea derivatives are known to modulate cannabinoid receptors (CB₁) as negative allosteric modulators (NAMs). For example, RTICBM-189, a structurally similar compound, inhibits cocaine-seeking behavior in rodents by altering CB₁ signaling . While 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea’s specific targets are unconfirmed, its urea scaffold and chlorophenyl group align with pharmacophores for allosteric modulation .

In Vitro and In Vivo Studies

No direct studies exist, but related compounds demonstrate:

  • Enzyme Inhibition: Urea derivatives inhibit kinases and proteases via hydrogen bonding to catalytic sites.

  • Anticancer Activity: Some diarylureas suppress tumor growth by targeting microtubules .

Environmental Impact and Regulatory Considerations

Ecotoxicity

The compound’s aquatic toxicity (LC₅₀ < 10 mg/L for fish) necessitates stringent wastewater treatment to prevent ecosystem contamination. Biodegradation studies are lacking, but urea derivatives generally exhibit moderate persistence.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Allosteric Modulators: For CB₁ receptor studies .

  • Anticancer Agents: Via structural derivatization to enhance target affinity.

Chemical Synthesis

Its ethoxyphenyl group is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for generating diverse libraries.

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